![molecular formula C18H26N2O3 B11159816 (3,5-Dimethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B11159816.png)
(3,5-Dimethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone
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Overview
Description
1-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-3,5-DIMETHYLPIPERIDINE is a complex organic compound that features a furan ring, a piperidine ring, and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-3,5-DIMETHYLPIPERIDINE typically involves multiple steps, starting with the preparation of the furan-2-carbonyl and piperidine-4-carbonyl intermediates. These intermediates are then subjected to various reaction conditions to form the final compound. Common synthetic routes include:
Furan-2-carbonyl intermediate preparation: This step involves the reaction of furan with acyl chlorides under acidic conditions to form the furan-2-carbonyl compound.
Piperidine-4-carbonyl intermediate preparation: This step involves the reaction of piperidine with acyl chlorides under basic conditions to form the piperidine-4-carbonyl compound.
Coupling reaction: The furan-2-carbonyl and piperidine-4-carbonyl intermediates are then coupled under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-3,5-DIMETHYLPIPERIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-3,5-DIMETHYLPIPERIDINE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The furan ring and piperidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
- 1-[(3-Methylphenyl)carbonyl]piperidin-4-one
Uniqueness
1-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-3,5-DIMETHYLPIPERIDINE is unique due to the presence of both furan and piperidine rings, along with two carbonyl groups This unique structure imparts specific chemical and biological properties that are not observed in similar compounds
Properties
Molecular Formula |
C18H26N2O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[1-(furan-2-carbonyl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C18H26N2O3/c1-13-10-14(2)12-20(11-13)17(21)15-5-7-19(8-6-15)18(22)16-4-3-9-23-16/h3-4,9,13-15H,5-8,10-12H2,1-2H3 |
InChI Key |
JFLABDBFTABURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3)C |
Origin of Product |
United States |
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